molecular formula C21H20N2 B12164315 2-(Naphthylmethyl)-1-propylbenzimidazole

2-(Naphthylmethyl)-1-propylbenzimidazole

Cat. No.: B12164315
M. Wt: 300.4 g/mol
InChI Key: JYMSTBFSYZHPET-UHFFFAOYSA-N
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Description

2-(Naphthylmethyl)-1-propylbenzimidazole is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthylmethyl)-1-propylbenzimidazole typically involves the condensation of a naphthylmethyl derivative with a propylbenzimidazole precursor. One common method includes the use of a naphthylmethyl halide and a benzimidazole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthylmethyl)-1-propylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(Naphthylmethyl)-1-propylbenzimidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzimidazoles.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Naphthylmethyl)-1-propylbenzimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The naphthylmethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, leading to increased binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthylmethyl)-1-methylbenzimidazole
  • 2-(Naphthylmethyl)-1-ethylbenzimidazole
  • 2-(Naphthylmethyl)-1-butylbenzimidazole

Uniqueness

2-(Naphthylmethyl)-1-propylbenzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group may provide distinct steric and electronic effects compared to other alkyl-substituted benzimidazoles, potentially leading to different pharmacological profiles and applications.

Properties

Molecular Formula

C21H20N2

Molecular Weight

300.4 g/mol

IUPAC Name

2-(naphthalen-1-ylmethyl)-1-propylbenzimidazole

InChI

InChI=1S/C21H20N2/c1-2-14-23-20-13-6-5-12-19(20)22-21(23)15-17-10-7-9-16-8-3-4-11-18(16)17/h3-13H,2,14-15H2,1H3

InChI Key

JYMSTBFSYZHPET-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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